molecular formula C3H5Cl3Ge B1600751 Allyltrichlorogermane CAS No. 762-67-4

Allyltrichlorogermane

Cat. No.: B1600751
CAS No.: 762-67-4
M. Wt: 220.1 g/mol
InChI Key: BOXHBPXVFJOVLX-UHFFFAOYSA-N
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Description

Allyltrichlorogermane is an organogermanium compound with the chemical formula C_3H_5Cl_3Ge . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both allyl and trichlorogermane groups, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyltrichlorogermane can be synthesized through the reaction of allyltributyltin with germanium(IV) chloride. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Allyltrichlorogermane undergoes various types of chemical reactions, including:

    Hydrogermylation: The addition of germanium-hydrogen bonds to alkenes or alkynes.

    Substitution Reactions: Replacement of chlorine atoms with other substituents.

    Oxidation and Reduction: Reactions involving the gain or loss of electrons.

Common Reagents and Conditions:

Major Products Formed:

    Hydrogermylation: Formation of germylated alkanes or alkenes.

    Substitution Reactions: Formation of substituted germanium compounds.

    Oxidation and Reduction: Formation of germanium oxides or reduced germanium species.

Scientific Research Applications

Allyltrichlorogermane has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Allyltrichlorosilane: Similar in structure but contains silicon instead of germanium.

    Allyltributylgermane: Contains tributyl groups instead of trichlorogermane.

    Trichlorogermane: Lacks the allyl group but contains the trichlorogermane moiety.

Uniqueness: Allyltrichlorogermane is unique due to the presence of both allyl and trichlorogermane groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

trichloro(prop-2-enyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl3Ge/c1-2-3-7(4,5)6/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXHBPXVFJOVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Ge](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457618
Record name ALLYLTRICHLOROGERMANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-67-4
Record name ALLYLTRICHLOROGERMANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyltrichlorogermane
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Allyltrichlorogermane
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Allyltrichlorogermane
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Allyltrichlorogermane
Reactant of Route 5
Allyltrichlorogermane
Reactant of Route 6
Allyltrichlorogermane

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